molecular formula C13H15N3O5 B12730680 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate CAS No. 79514-75-3

8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate

Cat. No.: B12730680
CAS No.: 79514-75-3
M. Wt: 293.27 g/mol
InChI Key: HLXWJOKZYIOKSZ-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is known for its potential pharmacological applications, particularly in the field of medicinal chemistry. The structure of this compound includes a fused pyrimidine and benzimidazole ring system, which contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through a cyclization process to form the desired pyrimido[1,2-a]benzimidazole core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate involves its interaction with specific molecular targets. For instance, as a CRF-1 receptor antagonist, the compound binds to the CRF-1 receptor, inhibiting its activity and thereby reducing the effects of stress-related disorders. The binding involves hydrogen bonding and π-π stacking interactions with key residues in the receptor .

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole oxalate is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

79514-75-3

Molecular Formula

C13H15N3O5

Molecular Weight

293.27 g/mol

IUPAC Name

8-methoxy-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;oxalic acid

InChI

InChI=1S/C11H13N3O.C2H2O4/c1-15-8-3-4-10-9(7-8)13-11-12-5-2-6-14(10)11;3-1(4)2(5)6/h3-4,7H,2,5-6H2,1H3,(H,12,13);(H,3,4)(H,5,6)

InChI Key

HLXWJOKZYIOKSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3CCCNC3=N2.C(=O)(C(=O)O)O

Origin of Product

United States

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